molecular formula C9H6F3NO2 B1309743 2-Methoxy-5-(trifluoromethoxy)benzonitrile CAS No. 886500-03-4

2-Methoxy-5-(trifluoromethoxy)benzonitrile

Cat. No. B1309743
M. Wt: 217.14 g/mol
InChI Key: FJFWRXJVLWLALW-UHFFFAOYSA-N
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Description

The compound 2-Methoxy-5-(trifluoromethoxy)benzonitrile is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in lithium-ion batteries suggests the potential utility of trifluoromethyl substituted benzonitriles in enhancing the performance of electrochemical devices . Additionally, the controlled conversion of phenylacetic acids to benzonitriles using bis(2-methoxyethyl)aminosulfur trifluoride indicates the synthetic versatility of methoxy and trifluoromethyl substituted benzonitriles .

Synthesis Analysis

The synthesis of related compounds, such as 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, involves two-step procedures from corresponding benzazoles . Another method for synthesizing benzonitriles, which could potentially be applied to 2-Methoxy-5-(trifluoromethoxy)benzonitrile, is the one-step synthesis from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride . These methods highlight the potential synthetic routes that could be explored for the synthesis of 2-Methoxy-5-(trifluoromethoxy)benzonitrile.

Molecular Structure Analysis

While the exact molecular structure of 2-Methoxy-5-(trifluoromethoxy)benzonitrile is not discussed, the structural features of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, have been determined using X-ray diffraction and theoretical calculations . These studies provide insights into how the methoxy and trifluoromethoxy groups might influence the electronic and steric properties of the benzonitrile core.

Chemical Reactions Analysis

The reactivity of methoxy substituted benzonitriles is exemplified by the successive bromination of 2-methoxy-benzylidenefluorenes, which indicates that the methoxy group can influence the electrophilic substitution reactions of the aromatic ring . This suggests that 2-Methoxy-5-(trifluoromethoxy)benzonitrile could undergo similar electrophilic substitution reactions, potentially at positions ortho and para to the methoxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-5-(trifluoromethoxy)benzonitrile can be inferred from related compounds. For example, the introduction of deuterium and tritium into compounds with methoxy and trifluoromethyl groups has been studied, indicating the potential for isotopic labeling of such compounds . The presence of the trifluoromethyl group in 4-(Trifluoromethyl)-benzonitrile contributes to its oxidative stability and the formation of a protective film in lithium-ion batteries, suggesting that 2-Methoxy-5-(trifluoromethoxy)benzonitrile may also exhibit unique electrochemical properties .

Scientific Research Applications

Applications in Synthesis and Catalysis

Trifluoromethoxylation of Aliphatic Substrates 2-Methoxy-5-(trifluoromethoxy)benzonitrile and related compounds have been utilized in the trifluoromethoxylation of aliphatic substrates. This process involves generating a trifluoromethoxide anion that substitutes activated bromides and alkyl iodides, leading to the formation of aliphatic trifluoromethyl ethers. This marks a pioneering example of nucleophilic displacement from an activated aromatic ring, demonstrating the compound's utility in complex chemical transformations (Marrec et al., 2010).

Applications in Medicinal Chemistry

Synthesis of Gefitinib 2-Methoxy-5-(trifluoromethoxy)benzonitrile derivatives have been utilized in the synthesis of Gefitinib, a notable drug used in cancer treatment. This process involves multiple steps, including transfer hydrogenation and Dimroth rearrangement, showcasing the compound's role in creating complex pharmaceuticals (Jin et al., 2005).

Applications in Material Science

High Voltage Lithium Ion Batteries Derivatives of 2-Methoxy-5-(trifluoromethoxy)benzonitrile have been studied as electrolyte additives in lithium nickel manganese oxide cathodes for high voltage lithium-ion batteries. Research indicates significant improvement in cyclic stability and capacity retention, highlighting the compound's potential in enhancing energy storage technologies (Huang et al., 2014).

Applications in Electrochemistry

Dye-Sensitized Solar Cells Benzonitrile derivatives, closely related to 2-Methoxy-5-(trifluoromethoxy)benzonitrile, have been utilized in the solvent for electrolytes in Dye-Sensitized Solar Cells (DSSCs). Their low vapor pressure ensures long-term stability, and the use of common materials in these solvents paves the way for economical fabrication of devices with stable performances, signifying its importance in sustainable energy solutions (Latini et al., 2014).

Safety And Hazards

The safety information for 2-Methoxy-5-(trifluoromethoxy)benzonitrile indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-methoxy-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFWRXJVLWLALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407573
Record name 2-methoxy-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(trifluoromethoxy)benzonitrile

CAS RN

886500-03-4
Record name 2-methoxy-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886500-03-4
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